molecular formula C15H12ClN3O B13168999 6-chloro-N-(2-cyanoethyl)-N-phenylpyridine-3-carboxamide

6-chloro-N-(2-cyanoethyl)-N-phenylpyridine-3-carboxamide

Cat. No.: B13168999
M. Wt: 285.73 g/mol
InChI Key: MOMIIBUYVWCMAC-UHFFFAOYSA-N
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Description

6-chloro-N-(2-cyanoethyl)-N-phenylpyridine-3-carboxamide is a chemical compound with the molecular formula C15H12ClN3O It is known for its unique structure, which includes a pyridine ring substituted with a chloro group, a cyanoethyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-cyanoethyl)-N-phenylpyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with N-phenyl-2-cyanoethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-cyanoethyl)-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

6-chloro-N-(2-cyanoethyl)-N-phenylpyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-cyanoethyl)-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-chloro-N-(2-cyanoethyl)-N-phenylpyridine-3-carboxamide can be compared with other similar compounds, such as:

    6-chloro-N-(2-cyanoethyl)-N-(2-methoxyethyl)pyridine-3-sulfonamide: This compound has a similar structure but includes a sulfonamide group instead of a carboxamide group, which may result in different chemical and biological properties.

    6-chloro-N-(2-cyanoethyl)-N-phenylpyridine-3-sulfonamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

IUPAC Name

6-chloro-N-(2-cyanoethyl)-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C15H12ClN3O/c16-14-8-7-12(11-18-14)15(20)19(10-4-9-17)13-5-2-1-3-6-13/h1-3,5-8,11H,4,10H2

InChI Key

MOMIIBUYVWCMAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CCC#N)C(=O)C2=CN=C(C=C2)Cl

Origin of Product

United States

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